molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

Cat. No. B1663645
CAS RN: 19216-56-9
M. Wt: 383.4 g/mol
InChI Key: IENZQIKPVFGBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prazosin is a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and nightmares related to post-traumatic stress disorder (PTSD)This compound works by relaxing blood vessels so that blood can flow more easily .

Scientific Research Applications

Prazosin has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Extensively researched for its therapeutic effects in treating hypertension, benign prostatic hyperplasia, and PTSD-related nightmares.

    Industry: Used in the development of new pharmaceuticals targeting similar pathways

In Vivo

In vivo studies of prazosin have been conducted in animals, such as rats and mice. These studies have looked at the effects of this compound on blood pressure, heart rate, and other physiological parameters.

In Vitro

In vitro studies of prazosin have been conducted in cell cultures and other laboratory settings. These studies have looked at the effects of this compound on biochemical and physiological parameters, such as the activity of enzymes, the expression of genes, and the uptake and release of neurotransmitters.

Mechanism of Action

Prazosin works by blocking alpha-1 adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By inhibiting these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. In the case of benign prostatic hyperplasia, this compound relaxes the smooth muscles in the bladder neck and prostate, improving urine flow. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve modulation of central nervous system adrenergic activity .

Similar Compounds:

    Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

    Doxazosin: Similar to this compound and terazosin, used for the same indications.

    Tamsulosin: Selective for alpha-1A adrenergic receptors, primarily used for benign prostatic hyperplasia.

Comparison: this compound is unique in its relatively short half-life compared to terazosin and doxazosin, which have longer durations of action. This can influence the dosing frequency and side effect profile. This compound’s effectiveness in treating PTSD-related nightmares also sets it apart from other alpha-1 adrenergic receptor antagonists .

Biological Activity

Prazosin has been found to have a variety of biological activities, including the inhibition of angiotensin-converting enzyme (ACE), the inhibition of calcium channels, and the inhibition of sodium channels.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of angiotensin-converting enzyme (ACE), the inhibition of calcium channels, and the inhibition of sodium channels. In addition, this compound has been found to decrease heart rate and blood pressure, and to increase the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The advantages of using prazosin in laboratory experiments include its high degree of selectivity for alpha-adrenergic receptors, its long duration of action, and its low degree of adverse effects. The limitations of using this compound in laboratory experiments include its limited availability and its potential for drug interactions.

Future Directions

The future directions for research on prazosin include further investigation into its mechanism of action, its biological activity, its biochemical and physiological effects, its pharmacodynamics, and its potential for use in the treatment of other conditions such as obesity and diabetes. Additionally, further research is needed to determine the optimal dosage and duration of treatment with this compound. Additionally, further research is needed to determine the long-term safety and efficacy of this compound, as well as to explore potential drug interactions. Finally, further research is needed to investigate the potential of this compound as an adjunct therapy for conditions such as anxiety and depression.

Safety and Hazards

Prazosin is harmful if swallowed and causes skin and eye irritation . It is suspected of damaging fertility or the unborn child and may cause respiratory irritation . It is recommended to use personal protective equipment when handling this compound and to avoid breathing its dust .

Biochemical Analysis

Biochemical Properties

Prazosin is an alpha-1 adrenergic receptor antagonist that inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting effect of catecholamines such as epinephrine and norepinephrine on the vessels, leading to peripheral blood vessel dilation . This compound interacts with various biomolecules, including alpha-1 adrenergic receptors, which are proteins located on the smooth muscle cells of blood vessels. By binding to these receptors, this compound prevents the usual action of catecholamines, resulting in vasodilation and reduced blood pressure.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In vascular smooth muscle cells, this compound induces relaxation by blocking alpha-1 adrenergic receptors, leading to vasodilation . This action reduces the workload on the heart and lowers blood pressure. Additionally, this compound has been shown to influence cell signaling pathways involved in vascular tone regulation. It can also affect gene expression related to adrenergic signaling, contributing to its therapeutic effects in conditions like hypertension and PTSD .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting postsynaptic alpha-1 adrenergic receptors . This inhibition prevents the binding of catecholamines, such as epinephrine and norepinephrine, to these receptors. As a result, the vasoconstrictive action of these catecholamines is blocked, leading to vasodilation and a decrease in total peripheral resistance. This compound’s ability to relax vascular smooth muscle is a key component of its antihypertensive action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, this compound administration results in a significant reduction in blood pressure due to vasodilation . With prolonged use, some patients may develop tolerance to its effects, necessitating dosage adjustments. This compound is relatively stable under laboratory conditions, but its long-term effects on cellular function, particularly in chronic conditions like congestive heart failure, require further evaluation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood pressure without significantly affecting heart rate . At higher doses, this compound can cause adverse effects such as hypotension and dizziness. Studies in dogs and rats have demonstrated the antihypertensive effects of this compound, highlighting its potential for managing hypertension in various animal models .

Metabolic Pathways

This compound is extensively metabolized by the liver through demethylation and conjugation . The primary metabolic pathways involve hepatic enzymes that convert this compound into its metabolites, which are then excreted in the bile and urine. Only a small fraction of this compound is excreted unchanged. The metabolites of this compound have significantly lower hypotensive activity compared to the parent compound .

Transport and Distribution

This compound is highly bound to plasma proteins, with a protein binding rate of approximately 97% . This high binding affinity influences its distribution within the body. This compound is distributed throughout the vascular system, where it exerts its therapeutic effects by targeting alpha-1 adrenergic receptors on vascular smooth muscle cells. The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors . These receptors are integral membrane proteins located on the surface of vascular smooth muscle cells. This compound’s binding to these receptors inhibits their activation by catecholamines, leading to vasodilation. The drug does not require specific targeting signals or post-translational modifications for its localization, as its primary action occurs at the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prazosin is synthesized through a multi-step process. The key steps involve the formation of the quinazoline ring system and the attachment of the piperazine and furoyl groups. The synthesis typically starts with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxy-β-nitrostyrene. This compound is then reduced to 2,4-dimethoxyphenethylamine, which undergoes cyclization to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Prazosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the quinazoline ring.

    Substitution: Substitution reactions can occur at the piperazine or furoyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.93e-01 g/L
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

19216-56-9
Record name Prazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19216-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277-280, 279 °C
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin
Reactant of Route 2
Reactant of Route 2
Prazosin
Reactant of Route 3
Reactant of Route 3
Prazosin
Reactant of Route 4
Reactant of Route 4
Prazosin
Reactant of Route 5
Reactant of Route 5
Prazosin
Reactant of Route 6
Reactant of Route 6
Prazosin

Q & A

Q1: What is the primary target of Prazosin and how does it interact with this target?

A1: this compound is a selective antagonist of α1-adrenergic receptors (α1-ARs). [, , , , , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding and activation by endogenous agonists such as norepinephrine and epinephrine. [, , , , , , , , , ]

Q2: What are the downstream effects of α1-AR blockade by this compound?

A2: Blockade of α1-ARs primarily leads to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine on vascular smooth muscle cells. [, , , , , , , , , , , , , , , ] This results in a reduction of total peripheral resistance and consequently, a decrease in blood pressure. [, , , , , ]

Q3: Does this compound affect cardiac output?

A3: Unlike some other antihypertensive agents, this compound does not typically cause a significant increase in heart rate and does not reduce cardiac output. [, , ] In some cases, a transient increase in heart rate might be observed, but it is generally not sustained. []

Q4: Does this compound affect neurotransmitter levels?

A4: this compound administration has been shown to affect plasma norepinephrine levels. [, , ] It can increase plasma norepinephrine concentrations, possibly due to a reflex response to the decrease in blood pressure. []

Q5: Are there differences in this compound's affinity for different α1-AR subtypes?

A6: Yes, this compound exhibits higher affinity for certain α1-AR subtypes, such as the α1A and α1B subtypes, compared to others like the α1L subtype. [, , ] The affinity differences contribute to the drug's selectivity and pharmacological profile.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H21N5O4, and its molecular weight is 383.40 g/mol.

Q7: How stable is this compound under different storage conditions?

A7: While specific stability data is not provided in these research papers, drug stability is a critical factor considered during development. Pharmaceutical companies conduct extensive stability studies to determine optimal storage conditions (temperature, humidity, light) and shelf life for drug products.

Q8: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration. [, ] It is widely distributed throughout the body and exhibits a relatively short half-life. []

Q9: How is this compound metabolized and excreted?

A10: this compound undergoes extensive metabolism, primarily in the liver. [, ] The metabolites are primarily excreted via the biliary route. [, ]

Q10: What is the relationship between this compound plasma levels and its antihypertensive effect?

A10: While a direct correlation between this compound plasma levels and blood pressure reduction is not detailed in these studies, pharmacokinetic/pharmacodynamic modeling helps establish these relationships. This information guides dosage regimens and helps optimize therapeutic outcomes.

Q11: What in vitro models have been used to study this compound's effects?

A12: this compound's effects have been investigated in various in vitro models, including:* Isolated blood vessels from different species (e.g., rat, rabbit, dog, pig) to assess its vasodilatory effects and receptor subtype selectivity. [, , , , , , , , , , ]* Cultured cells, including vascular smooth muscle cells, to study its cellular mechanisms. [, , ]

Q12: What in vivo models have been used to study this compound's effects?

A13: this compound's effects have been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHR). [, , , , ] These studies help understand its antihypertensive effects, mechanism of action, and potential long-term consequences.

Q13: Has this compound been evaluated in clinical trials for hypertension?

A14: Yes, this compound has been extensively studied in clinical trials for the treatment of hypertension. [, , , , , , , ] These trials have demonstrated its efficacy in lowering blood pressure and its generally favorable safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.